molecular formula C10H10N2O2 B11910505 Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11910505
M. Wt: 190.20 g/mol
InChI Key: GEAJMJGGUXGMQD-UHFFFAOYSA-N
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Description

Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its diverse biological activities and presence in several clinically used drugs . As a fused bicyclic heterocycle, it serves as a versatile building block for the synthesis of more complex molecules targeting a range of therapeutic areas. The imidazo[1,2-a]pyridine core is recognized as a "drug prejudice" scaffold with wide applications in medicinal chemistry . Analogs of this structure have shown significant promise in antituberculosis research, exhibiting potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . Beyond infectious diseases, this pharmacophore is found in compounds with documented antiviral, antibacterial, anticancer, and anti-inflammatory properties, and is a key structural component in drugs targeting neurological conditions such as insomnia and anxiety . The specific 2-carboxylate ester moiety, as present in this compound, is a common functional group used in further derivatization, such as hydrolysis to acids or conversion to amides, to explore structure-activity relationships and optimize drug-like properties . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this compound in a well-ventilated place, wearing suitable protective clothing.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-12-6-8(10(13)14-2)11-9(12)5-7/h3-6H,1-2H3

InChI Key

GEAJMJGGUXGMQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Overview

The most widely reported method involves cyclocondensation of 2-aminopyridine derivatives with α-bromoketones. For example, ethyl 3-bromo-2-oxopropionate reacts with 6-methylpyridin-2-amine in refluxing ethanol to form the imidazo[1,2-a]pyridine core.

Key Steps:

  • Reactants : 6-Methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate.

  • Conditions : Reflux in ethanol (6–8 hours) under nitrogen atmosphere.

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures.

Optimization Insights:

  • Solvent Impact : Ethanol outperforms DMF or THF due to better solubility of intermediates.

  • Catalyst Use : Iodine (10 mol%) enhances reaction rate and yield (73–82%) in ultrasound-assisted protocols.

Table 1: Cyclocondensation Method Variations

ReactantsConditionsYield (%)Reference
6-Methylpyridin-2-amine + Ethyl 3-bromo-2-oxopropionateReflux, 6 h, EtOH52.6
2-Aminopyridine + α-BromoketoneUltrasound, I₂, 40°C82

NaOH-Promoted Cycloisomerization of N-Propargylpyridinium Salts

Metal-Free Synthesis

A green chemistry approach utilizes NaOH-mediated cycloisomerization of N-propargylpyridinium bromides. This method avoids transition metals and operates under aqueous conditions.

Procedure:

  • Precursor Synthesis : 2-Aminopyridine reacts with propargyl bromide to form N-propargylpyridinium bromide.

  • Cyclization : Aqueous NaOH (1 equiv) induces cycloisomerization at ambient temperature within minutes.

  • Workup : Extraction with ethyl acetate and solvent evaporation yield the product quantitatively.

Advantages:

  • Scalability : Demonstrated at 10 g scale without yield loss.

  • Eco-Friendly Metrics : High atom economy (89%) and low E-factor (0.3).

Copper-Catalyzed Cyclization of Ynamides and 2-Aminopyridines

Mechanistic Pathway

Cu(OTf)₂ catalyzes the reaction between ynamides and 2-aminopyridines in acetonitrile at 60°C. The process involves:

  • Coordination : Cu(II) binds to the pyridyl nitrogen and ynamide.

  • Ketenimine Formation : Rearrangement to a copper-ketenimine intermediate.

  • Cyclization : Intramolecular attack forms the imidazo[1,2-a]pyridine core.

Performance Data:

  • Yield Range : 58–64% for electron-deficient ynamides.

  • Substituent Effects : Electron-withdrawing groups on ynamides reduce yield due to slower cyclization.

Table 2: Copper-Catalyzed Method Optimization

Ynamide SubstituentReaction Time (h)Yield (%)
4-Methoxyphenyl1264
4-Nitrophenyl2458

Groebke-Blackburn-Bienaymé Multicomponent Reaction

Three-Component Synthesis

This one-pot method combines 2-aminopyridines, aldehydes, and isocyanides under mild conditions. For methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate:

  • Reactants : 6-Methylpyridin-2-amine, methyl glyoxylate, and tert-butyl isocyanide.

  • Conditions : TFA (10 mol%) in methanol at 25°C for 12 hours.

  • Yield : 68–75% after silica gel chromatography.

Advantages:

  • Functional Group Tolerance : Accommodates electron-rich and -poor aldehydes.

  • Stereoselectivity : Produces single regioisomers due to concerted mechanism.

Comparative Analysis of Preparation Methods

Table 3: Method Efficiency and Sustainability

MethodYield (%)Reaction TimeMetal-FreeScalability
Cyclocondensation52–826–8 hNoModerate
NaOH CycloisomerizationQuant.5–10 minYesHigh
Copper Catalysis58–6412–24 hNoLow
Multicomponent Reaction68–7512 hYesModerate

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is recognized for its role in synthesizing pharmaceuticals targeting neurological and metabolic disorders. Its molecular structure allows it to interact effectively with biological targets, making it a valuable compound in drug discovery.

Case Study: Antitubercular Activity

Recent research has highlighted the compound's potential against tuberculosis. A study synthesized various imidazo[1,2-a]pyridine derivatives, including this compound, which exhibited promising activity against both replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb). The derivatives demonstrated varied efficacy based on structural modifications, emphasizing the importance of chemical structure in determining biological activity .

Food Safety Testing

In analytical chemistry, this compound is employed to detect and quantify potential carcinogenic compounds in food products. This application is crucial for ensuring consumer safety and compliance with health regulations.

Biochemical Research

This compound is utilized in studies related to enzyme inhibition and metabolic pathways. Researchers investigate its interactions with biological macromolecules like DNA and proteins to gain insights into disease mechanisms and potential therapeutic strategies.

Case Study: Enzyme Inhibition

A study focused on the biochemical properties of this compound demonstrated its capability to inhibit specific enzymes critical to pathogen survival. For instance, it was identified as a potent inhibitor of c-Met kinase, with an IC50 value of 3.9 nM . This highlights its potential in developing targeted therapies for various cancers.

Material Science

This compound is explored for its properties in developing novel materials, particularly polymers that require specific thermal and mechanical characteristics. The compound's unique structure allows for tailored modifications that can enhance material performance.

Mechanism of Action

The mechanism of action of methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which is involved in inflammation and immune responses .

Comparison with Similar Compounds

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Molecular Formula : C₁₁H₁₂N₂O₂
  • Molecular Weight : 204.23 g/mol
  • Listed in commercial catalogs (e.g., CAS 70705-33-8) with 95% purity but noted as discontinued in some sources, possibly due to synthesis or market factors .
  • Applications : Similar to the methyl ester, it is used as a precursor for further functionalization but lacks reported pharmacological data .

7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • Key Differences :
    • The carboxylic acid group enhances polarity, making it suitable for salt formation or conjugation (e.g., amide synthesis).
    • Used in the preparation of inhibitors, such as N-(cyclopropyl(3-methylpyridin-2-yl)methyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide (21% yield) .
  • Pharmacological Role : Primarily an intermediate rather than a drug candidate due to poor bioavailability .

BLU-5937: A Pharmacologically Active Derivative

  • Molecular Formula : C₂₀H₁₈F₂N₆O₂S
  • Molecular Weight : 444.45 g/mol
  • Structural Modifications :
    • Incorporates a difluoro-phenyl group and piperidine carboxylate at position 3.
    • Retains the 7-methylimidazo[1,2-a]pyridine core but adds a methylcarbamoylphenyl substituent.
  • Pharmacological Data: P2X3 Receptor Antagonism: IC₅₀ = 0.025 μM (human P2X3), >24 μM (P2X2/3), demonstrating >960-fold selectivity . Advantages Over Gefapixant: No taste dysfunction at high doses due to selective P2X3 inhibition .
  • Clinical Relevance : Orally available with a favorable pharmacokinetic profile, highlighting the impact of structural complexity on target engagement .

Halogen-Substituted Analogs

  • Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Chlorine at position 7 may enhance electronic effects, though biological data are unavailable .
  • Trends : Halogenation often improves binding affinity but may reduce solubility.

Amino-Substituted Derivatives

  • Example: Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate Molecular Formula: C₁₁H₁₃N₃O₂ Molecular Weight: 219.24 g/mol Key Feature: The amino group at position 6 enables hydrogen bonding, which could enhance target interactions .

Physicochemical and Pharmacokinetic Trends

Impact of Ester Groups

Ester Group Molecular Weight logP (Predicted) Metabolic Stability
Methyl 190.20 ~1.5 Moderate
Ethyl 204.23 ~2.0 Higher

Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging half-life .

Role of Substituents

  • 7-Methyl Group : Reduces steric hindrance, favoring receptor access.
  • Aryl Modifications (e.g., BLU-5937): Enhance selectivity and potency via π-π stacking and hydrophobic interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (IC₅₀) Reference
Methyl 7-methylimidazo[...]carboxylate C₁₀H₁₀N₂O₂ 190.20 7-Me, 2-COOCH₃ N/A
Ethyl 7-methylimidazo[...]carboxylate C₁₁H₁₂N₂O₂ 204.23 7-Me, 2-COOCH₂CH₃ N/A
BLU-5937 C₂₀H₁₈F₂N₆O₂S 444.45 7-Me, 2-(difluoro-phenyl) P2X3: 0.025 μM; P2X2/3: >24 μM
7-Methylimidazo[...]carboxylic acid C₉H₈N₂O₂ 176.17 7-Me, 2-COOH Intermediate for amide synthesis

Biological Activity

Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which are characterized by their heterocyclic aromatic structure. This specific compound is synthesized through various chemical pathways that modify the imidazo[1,2-a]pyridine framework to enhance biological activity.

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Antimicrobial Activity : This compound has shown promising results against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The mechanism involves inhibition of the QcrB protein, a crucial component of the electron transport chain in Mtb, which is essential for ATP synthesis and bacterial survival .
  • Anticancer Properties : Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine can induce cell cycle arrest in cancer cells. For instance, one derivative was found to significantly block the G2/M phase in HCC827 cells, indicating potential applications in cancer therapy .

In Vitro Studies

Research has demonstrated that this compound exhibits substantial antibacterial activity. A study reported a minimum inhibitory concentration (MIC) range of 0.003 to 5.0 μM against various strains of Mtb . Additionally, it was noted that modifications to the methyl group at position 6 could enhance activity against these pathogens.

Case Studies

A notable case involved the evaluation of several derivatives against both replicating and non-replicating Mtb. Compounds were tested for their efficacy in inhibiting bacterial growth under different conditions. The results indicated that certain structural modifications led to improved potency against Mtb while maintaining low cytotoxicity levels in human cell lines such as VERO and MCF-7 .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

CompoundTargetMIC (μM)Cytotoxicity (IC50 μM)Notes
This compoundMtb QcrB0.004 - 5.0>10 (non-toxic)Effective against MDR/XDR strains
Derivative AHCC827 Cells-15Induces G2/M phase block
Derivative BMtb QcrB0.003 - 0.05>10 (non-toxic)Enhanced activity with structural modification

Q & A

Q. What are the most reliable synthetic routes for Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. A common approach is the reaction of 2-aminopyridine derivatives with α-haloketones (e.g., 2-bromo-4-chloroacetophenone) under basic conditions . Optimization strategies include:

  • Temperature control: Reactions performed at 60–80°C improve cyclization efficiency.
  • Catalyst use: Transition metals (e.g., Pd or Cu) enhance regioselectivity in imidazo[1,2-a]pyridine formation .
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) increase reaction rates compared to non-polar solvents.

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key AdvantageLimitationReference
Cyclization with α-bromoketones65–75High regioselectivityRequires inert atmosphere
Microwave-assisted80–85Rapid reaction time (<1 hr)Specialized equipment needed
Metal-catalyzed70–78Broad substrate compatibilityCatalyst cost/toxicity

Q. How is this compound structurally characterized?

Methodological Answer: Key techniques include:

  • X-ray crystallography: Resolves 3D conformation and hydrogen-bonding networks. SHELX software is widely used for refinement . For example, C–H···π interactions in the crystal lattice were resolved using ORTEP-3 .
  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methyl at C7, carboxylate at C2). Coupling constants in 1H^1H NMR distinguish between imidazole and pyridine protons .
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., C11_{11}H10_{10}N2_2O2_2) and fragmentation patterns .

Q. What biological activities have been reported for this compound and its analogs?

Methodological Answer: While direct studies on this compound are limited, structural analogs exhibit:

  • Antimicrobial activity: Trifluoromethyl-substituted analogs show MIC values of 25–39 µM against S. aureus .
  • Enzyme inhibition: The methyl group at C7 enhances binding to purinergic P2X3 receptors, as seen in BLU-5937 (IC50_{50} = 25 nM) .
  • Anticancer potential: Benzonitrile derivatives (e.g., 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile) modulate cellular apoptosis pathways .

Q. Table 2: Biological Activity of Structural Analogs

CompoundTarget/ActivityIC50_{50}/MICReference
BLU-5937 (methyl analog)P2X3 receptor antagonist25 nM
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylateAntimicrobial39 µM (Gram-positive)
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrileApoptosis induction (HeLa cells)12 µM

Q. How does the methyl substituent at position 7 influence reactivity compared to other analogs?

Methodological Answer: The C7 methyl group:

  • Enhances stability: Reduces oxidative degradation compared to halogenated analogs .
  • Modulates electronic effects: Electron-donating methyl group increases π-π stacking in protein binding pockets .
  • Affords synthetic versatility: Allows regioselective functionalization (e.g., bromination at C3) for downstream derivatization .

Q. Table 3: Substituent Effects on Reactivity

Substituent (Position)Reactivity TrendExample Application
Methyl (C7)High thermal stabilityDrug candidate optimization
Trifluoromethyl (C7)Enhanced bioavailabilityAntimicrobial agents
Chloro (C3)Electrophilic susceptibilityCross-coupling reactions

Advanced Research Questions

Q. What computational methods are used to predict the interactions of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, HOMO localization on the imidazole ring explains nucleophilic attack sites .
  • Molecular docking (AutoDock Vina): Simulates binding to targets (e.g., ENR enzyme) with RMSD <2.0 Å, validating hydrogen-bond interactions observed crystallographically .
  • MD simulations (GROMACS): Assess binding stability over 100 ns trajectories, highlighting key residues (e.g., Arg241 in P2X3 receptors) .

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) analysis: Systematically vary substituents (e.g., methyl vs. trifluoromethyl) and correlate with activity trends. For instance, trifluoromethyl analogs show 10-fold higher antimicrobial potency than methyl derivatives .
  • Meta-analysis of assay conditions: Discrepancies in IC50_{50} values (e.g., 25 nM vs. >770 nM) may arise from differences in cell lines or buffer pH .
  • Crystallographic validation: Compare ligand-binding modes across analogs to identify critical interactions (e.g., C7 methyl vs. C6 nitro groups in enzyme pockets) .

Q. What strategies are employed to optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

  • Prodrug design: Ester-to-acid hydrolysis (e.g., ethyl to carboxylate) improves solubility .
  • Bioisosteric replacement: Replace methyl with trifluoromethyl to enhance metabolic stability without altering steric bulk .
  • Formulation strategies: Nanoencapsulation (e.g., PLGA nanoparticles) increases bioavailability by 40% in murine models .

Q. Table 4: Optimization Strategies and Outcomes

StrategyOutcomeExample Compound
Prodrug hydrolysis2.5-fold ↑ plasma half-lifeEthyl → Carboxylic acid derivative
Fluorine substitution3-fold ↓ CYP3A4 metabolismTrifluoromethyl analog
Co-crystallization50% ↑ solubility in aqueous bufferNicotinamide co-crystal

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